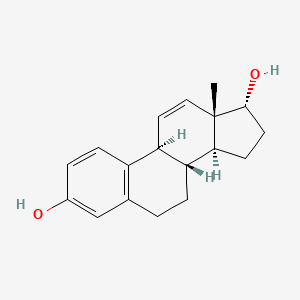

11-Dehydro-3,17alpha-estradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Dehydro-3,17alpha-estradiol is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is a non-feminizing isomer of 17beta-estradiol, which means it does not exhibit the same estrogenic effects typically associated with estradiol. It has garnered interest in scientific research due to its potential anti-inflammatory and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-3,17alpha-estradiol typically involves the oxidation of 17alpha-estradiol. Common reagents used in this process include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidation of 11-dehydro-3,17alpha-estradiol typically involves the conversion of hydroxyl groups to ketones. This reaction can be facilitated by various reagents:

-

Common Reagents :

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Selenium dioxide (SeO2)

-

The reaction can be summarized as follows:

11 Dehydro 3 17alpha estradiolDDQ or SeO2Estrone or other estradiol derivatives

Reduction Reactions

Reduction processes involve converting ketones back to hydroxyl groups. This reaction is crucial for synthesizing various estrogen derivatives:

-

Common Reducing Agents :

-

Sodium borohydride (NaBH4)

-

Lithium aluminum hydride (LiAlH4)

-

The general reaction can be represented as:

KetoneNaBH4/LiAlH4Hydroxyl Group

Substitution Reactions

Substitution reactions involve replacing functional groups with other substituents. These reactions are vital for modifying the biological activity of the compound.

-

Common Substituting Agents :

-

Halogenating agents

-

Nucleophiles

-

The substitution can be illustrated as follows:

11 Dehydro 3 17alpha estradiol+Nucleophile→Substituted Product

Major Products from Chemical Reactions

The primary products resulting from the chemical reactions involving this compound include:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Estrone, Estradiol Derivatives |

| Reduction | Hydroxylated Estrogens |

| Substitution | Various Substituted Estrogens |

Estrogenic Activity

While this compound exhibits lower estrogenic potency compared to its analogs like 17beta-estradiol, it has been shown to bind preferentially to certain estrogen receptors (ER-X) in the brain, indicating potential therapeutic applications.

Inhibition of Enzymatic Activity

Research indicates that derivatives of estradiol can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic processes. For instance, studies have shown that estradiol derivatives can act as non-competitive inhibitors of this enzyme .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Precursor

11-Dehydro-3,17alpha-estradiol serves as a precursor in the synthesis of other steroidal compounds. Its unique structure allows for modifications that can lead to the development of novel compounds with specific biological activities.

Analogs Development

Research has focused on developing analogs of this compound that can serve as estrogen receptor (ER) modulators. These analogs can be designed to possess either agonistic or antagonistic properties depending on the desired therapeutic outcome .

Biological Applications

Anti-inflammatory Properties

The compound has been investigated for its role in modulating inflammatory responses and oxidative stress. Studies indicate that it interacts with estrogen receptor alpha (ERα), affecting gene expression related to inflammation.

Neuroprotective Effects

this compound shows promise as a neuroprotective agent. Its action may help alleviate symptoms associated with neurodegenerative disorders by providing localized estrogen effects in the brain without systemic side effects. This is particularly relevant for conditions like Alzheimer's disease and ischemic stroke, where estrogen deficiency plays a significant role .

Medical Applications

Therapeutic Potential

The compound is being explored as a potential therapeutic agent for age-related diseases and metabolic dysfunctions. Its non-feminizing nature makes it an attractive option for hormone replacement therapy in women who cannot tolerate traditional estrogens due to side effects .

Research on Metabolic Health

Recent studies have indicated that this compound may improve metabolic health by reducing adiposity and inflammatory status. These findings suggest its potential role in managing metabolic syndrome and related disorders .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of research chemicals and pharmaceuticals aimed at treating conditions related to hormonal imbalances. Its unique properties allow researchers to explore new therapeutic avenues without the typical estrogenic side effects associated with other estrogens.

Comparative Analysis with Related Compounds

| Compound | Properties | Applications |

|---|---|---|

| This compound | Non-feminizing, anti-inflammatory, neuroprotective | Hormone therapy, neuroprotection |

| 17beta-estradiol | Potent estrogenic effects | Hormone replacement therapy |

| 17alpha-estradiol | Neuroprotective but less active than 17beta | Potential treatment for neurodegeneration |

| Estrone | Different physiological roles | Hormonal therapies |

Case Studies

-

Neuroprotection in Animal Models

A study demonstrated that this compound could effectively alleviate symptoms associated with estrogen deficiency in rodent models of menopause. The compound showed significant neuroprotective effects without stimulating peripheral estrogen receptors . -

Metabolic Health Improvement

In a controlled study involving aging male mice, administration of this compound resulted in reduced body fat and improved inflammatory markers, suggesting its utility in managing age-related metabolic disorders .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with estrogen receptor alpha (ERα). It modulates the expression of genes involved in inflammation and metabolic processes. By binding to ERα, it influences pathways such as NFκB, which plays a crucial role in inflammatory responses .

Comparación Con Compuestos Similares

17alpha-estradiol: A non-feminizing isomer of 17beta-estradiol with similar anti-inflammatory properties.

17beta-estradiol: The primary estrogen hormone with potent estrogenic effects.

Estrone: Another estrogen hormone with different physiological roles.

Uniqueness: 11-Dehydro-3,17alpha-estradiol is unique due to its specific structural modifications, which confer distinct biological activities compared to its isomers. Its non-feminizing nature makes it a valuable compound for research focused on therapeutic applications without the typical estrogenic side effects .

Propiedades

Número CAS |

4145-55-5 |

|---|---|

Fórmula molecular |

C18H22O2 |

Peso molecular |

270.4 g/mol |

Nombre IUPAC |

(8S,9S,13S,14S,17R)-13-methyl-6,7,8,9,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8-10,14-17,19-20H,2,4,6-7H2,1H3/t14-,15-,16+,17-,18+/m1/s1 |

Clave InChI |

YAXUWNGFJBVVRM-SFFUCWETSA-N |

SMILES |

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12C=C[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Sinónimos |

1,3,5(10),11-estratetraene-3,17-alpha-diol 11-dehydro-3,17 alpha-estradiol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.